1-Heptoxy-3,5-dimethylbenzene

Beschreibung

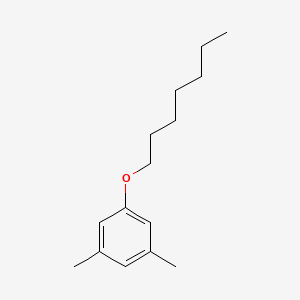

1-Heptoxy-3,5-dimethylbenzene (C₁₅H₂₄O) is an aromatic ether characterized by a benzene ring substituted with a heptoxy group (–O–C₇H₁₅) at the 1-position and methyl groups at the 3- and 5-positions. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the long alkyl chain, which influences solubility, boiling point, and reactivity. The compound is typically synthesized via nucleophilic substitution or coupling reactions involving 1-halo-3,5-dimethylbenzene derivatives and heptanol under catalytic conditions. Its applications span organic synthesis, solvent systems, and materials science, where its steric and electronic properties are leveraged for specific reactivity patterns .

Eigenschaften

Molekularformel |

C15H24O |

|---|---|

Molekulargewicht |

220.35 g/mol |

IUPAC-Name |

1-heptoxy-3,5-dimethylbenzene |

InChI |

InChI=1S/C15H24O/c1-4-5-6-7-8-9-16-15-11-13(2)10-14(3)12-15/h10-12H,4-9H2,1-3H3 |

InChI-Schlüssel |

GYVFIEGIAOWSCN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCOC1=CC(=CC(=C1)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Heptoxy-3,5-dimethylbenzene can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. In this case, the reaction would involve the use of 3,5-dimethylphenol and heptyl bromide in the presence of a strong base such as sodium hydride (NaH) to form the desired ether .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. Catalysts and solvents may also be used to optimize the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Heptoxy-3,5-dimethylbenzene can undergo various chemical reactions, including:

Oxidation: The ether can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the ether into alcohols.

Substitution: The ether can participate in nucleophilic substitution reactions, where the heptyl or 3,5-dimethylphenyl group is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.

Major Products:

Oxidation: Aldehydes or ketones.

Reduction: Alcohols.

Substitution: New ethers or other substituted products.

Wissenschaftliche Forschungsanwendungen

1-Heptoxy-3,5-dimethylbenzene has several applications in scientific research:

Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.

Wirkmechanismus

The mechanism of action of 1-Heptoxy-3,5-dimethylbenzene depends on its specific application. In chemical reactions, the ether oxygen can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 3,5-Dimethylbenzene Derivatives

- Lipophilicity and Solubility: The heptoxy group increases hydrophobicity compared to smaller alkoxy (e.g., methoxy) or alkyl (e.g., tert-butyl) substituents, making it suitable for non-polar solvent applications .

- Boiling Point : Longer alkyl chains (heptoxy) elevate boiling points relative to methoxy or tert-butyl derivatives due to increased van der Waals interactions .

Coupling Reactions

This compound exhibits electron-donating effects via the oxygen lone pairs, activating the benzene ring toward electrophilic substitution. However, steric hindrance from the heptoxy group can reduce reaction rates compared to smaller substituents:

- Ni-Catalyzed Couplings : In reactions with NiBr₂/bpy/Zn systems, aryl iodides with electron-donating groups (e.g., 1-iodo-3,5-dimethylbenzene) achieve yields >70% under optimized conditions (DMF/H₂O, 110°C) . The heptoxy analogue may require longer reaction times or higher temperatures due to steric effects.

- C–O Bond Formation : PEG/dioxane/H₂O solvent systems enhance selectivity in C–O coupling reactions for bromo derivatives (e.g., 1-bromo-3,5-dimethylbenzene) . Similar conditions could improve heptoxy derivative synthesis.

Grignard Reactions

In nucleoside synthesis, Grignard reagents derived from 1-bromo-3,5-dimethylbenzene condense with chloroglycosides to form C-nucleosides . The heptoxy group’s bulkiness might necessitate modified reaction protocols to avoid steric interference.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.